3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide
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Overview
Description
The compound “3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide” is a phthalazine derivative. Phthalazines are part of the azine class of compounds, which are heterocyclic compounds containing one or more nitrogen atoms . This particular compound has additional functional groups including a chlorophenyl group, a trifluoromethoxyphenyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. The trifluoromethoxy group is an electron-withdrawing group, which could have significant effects on the chemical properties of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds structurally related to 3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide have been explored for their antimicrobial and antifungal properties. For instance, derivatives of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and 1,3,5-triazinyl carboxamide derivatives have shown significant antimicrobial and antifungal activities, indicating potential for therapeutic or preventive applications against microbial infections (Patel & Shaikh, 2011; Bodige et al., 2020).
Anticancer Activities
Research into structurally similar compounds has also revealed potential anticancer activities. For example, novel 1,4-disubstituted phthalazines have been designed and synthesized, demonstrating higher activity against cancer cell lines in vitro compared to a cisplatin control, suggesting possible applications in cancer therapy (Juan Li et al., 2006).
Photophysical Properties
The synthesis and study of compounds with related structures have also been directed towards their photophysical properties, indicating potential applications in the development of organic fluorescent materials and semiconductors. Such compounds exhibit high fluorescence quantum yield, large molar extinction coefficient, and high stokes shift, positioning them as efficient metal-free organic fluorescent and semiconductor materials (Sravanthi & Manju, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and evaluating its potential applications. For example, phthalazine derivatives have been studied for their potential biological activities, so this compound could potentially have interesting biological or pharmacological properties .
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF3N3O3/c23-13-5-9-15(10-6-13)29-21(31)18-4-2-1-3-17(18)19(28-29)20(30)27-14-7-11-16(12-8-14)32-22(24,25)26/h1-12H,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGWYQYGUYDNJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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